molecular formula C20H24N2O3S B2562251 N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 878443-71-1

N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No. B2562251
CAS RN: 878443-71-1
M. Wt: 372.48
InChI Key: TUDRGTIZRNJTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide” is a complex organic compound. It contains a benzamide group, which is a common component in various pharmaceutical drugs . The compound also includes a sulfonylamino group and a phenylethenyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . This process involves the reaction of a carboxylic acid (in this case, benzoic acid) with an amine under specific conditions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide portion of the molecule would contribute to its aromaticity . The sulfonylamino group would likely have a significant impact on the compound’s reactivity .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including those involving their amide group . The presence of the sulfonylamino group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature and have relatively high melting points .

Scientific Research Applications

Cardiac Electrophysiological Activity

  • Selective Class III Agents: N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to N-(3-methylbutyl)-4-[[[(E)-2-phenylethenyl]sulfonylamino]benzamide, have shown potential as selective class III agents in cardiac electrophysiology. These compounds exhibit potency in in vitro Purkinje fiber assays, comparable to that of sematilide, a potent selective class III agent undergoing clinical trials (Morgan et al., 1990).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties: Novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides demonstrate potent antimicrobial activity. Compounds with a 2-aminobenzimidazole group have been found to be particularly potent, showing efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Ghorab et al., 2017).

Organic Synthesis and Material Science

  • Copper-Catalyzed Reactions with Alkanes: Copper-catalyzed reactions of alkanes with compounds like benzamides, tosylamides, and sulfonamides, closely related to N-(3-methylbutyl)-4-[[[(E)-2-phenylethenyl]sulfonylamino]benzamide, have been reported. These reactions lead to functionalization at secondary and primary C–H bonds, indicating potential applications in organic synthesis (Tran et al., 2014).
  • Synthesis of Star Polymers: The compound has applications in the synthesis of star polymers with well-defined aromatic polyamide arms, useful in material science (Ohishi et al., 2010).

Future Directions

The potential applications of this compound would depend on its specific properties and biological activity. Given the presence of a benzamide group, it could potentially have pharmaceutical applications, as many benzamide derivatives are used as drugs .

properties

IUPAC Name

N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16(2)12-14-21-20(23)18-8-10-19(11-9-18)22-26(24,25)15-13-17-6-4-3-5-7-17/h3-11,13,15-16,22H,12,14H2,1-2H3,(H,21,23)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDRGTIZRNJTKK-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.